

(S)-Pyrrolidine-2-carbonitrile hydrochloride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-Pyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B1387611

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An In-depth Technical Guide to the Physicochemical Properties of **(S)-Pyrrolidine-2-carbonitrile Hydrochloride**

Introduction

(S)-Pyrrolidine-2-carbonitrile hydrochloride is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. As the hydrochloride salt of the nitrile derivative of L-proline, it offers enhanced stability and handling characteristics compared to its free base form. Its stereodefined structure makes it a sought-after intermediate for the synthesis of complex, high-value active pharmaceutical ingredients (APIs). Notably, it serves as a key precursor for several dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type-II diabetes, including Vildagliptin.[\[1\]](#)[\[2\]](#)

The successful integration of this intermediate into a synthetic route—from laboratory-scale research to commercial manufacturing—hinges on a thorough understanding of its physical and chemical properties. These properties dictate critical process parameters, including reaction solvent selection, purification strategies, formulation approaches, and long-term storage protocols.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a Senior Application Scientist's perspective on the causality behind experimental choices and the

practical implications of the compound's physicochemical profile. Every protocol is presented as a self-validating system, emphasizing scientific integrity and reproducibility.

Chapter 1: Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. For **(S)-Pyrrolidine-2-carbonitrile hydrochloride**, this involves confirming its molecular structure, stereochemistry, and fundamental identifiers.

Key Chemical Identifiers

The compound is registered under multiple CAS numbers, with 65732-69-6 being the most frequently cited for this specific enantiomer and salt form.^{[2][3][4]} It is crucial for researchers to verify the CAS number with their supplier to ensure procurement of the correct material.

Identifier	Value	Source
IUPAC Name	(2S)-Pyrrolidine-2-carbonitrile hydrochloride	N/A
Common Synonym	(S)-Proline nitrile hydrochloride	N/A
CAS Number	65732-69-6	[3][4]
Molecular Formula	C ₅ H ₉ CIN ₂	[4][5]
Molecular Weight	132.59 g/mol	[4][5][6]
InChI Key	QSJTUXCBPTVKQZ-JEDNCBNOSA-N	
Canonical SMILES	C1C[C@H](N C1)C#N.Cl	[7]

Structural Confirmation: A Multi-Technique Approach

Confirming the identity and purity of **(S)-Pyrrolidine-2-carbonitrile hydrochloride** is not a single measurement but a workflow. The hydrochloride salt form is advantageous as it typically yields a stable, crystalline solid, which is easier to handle and weigh accurately than the often-

oily free base. This salt formation protonates the secondary amine of the pyrrolidine ring, enhancing water solubility.

Experimental Protocol: Structural Elucidation Workflow

This workflow ensures unambiguous confirmation of the compound's chemical structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To map the proton (¹H) and carbon (¹³C) framework of the molecule.
- Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred due to the compound's high water solubility.
- ¹H NMR Analysis: Acquire the spectrum on a 300 MHz or higher spectrometer. Expect to see distinct signals for the diastereotopic protons of the pyrrolidine ring and a characteristic signal for the alpha-proton adjacent to the nitrile group. The integration of these signals should correspond to the number of protons in the structure.
- ¹³C NMR Analysis: Acquire the spectrum. Key signals to identify include the nitrile carbon (C≡N), the chiral alpha-carbon, and the carbons of the pyrrolidine ring.
- Causality: The chemical shifts and coupling patterns are unique fingerprints of the molecular structure. The presence of the hydrochloride salt will influence the chemical shifts of protons near the ammonium group.

2. Mass Spectrometry (MS):

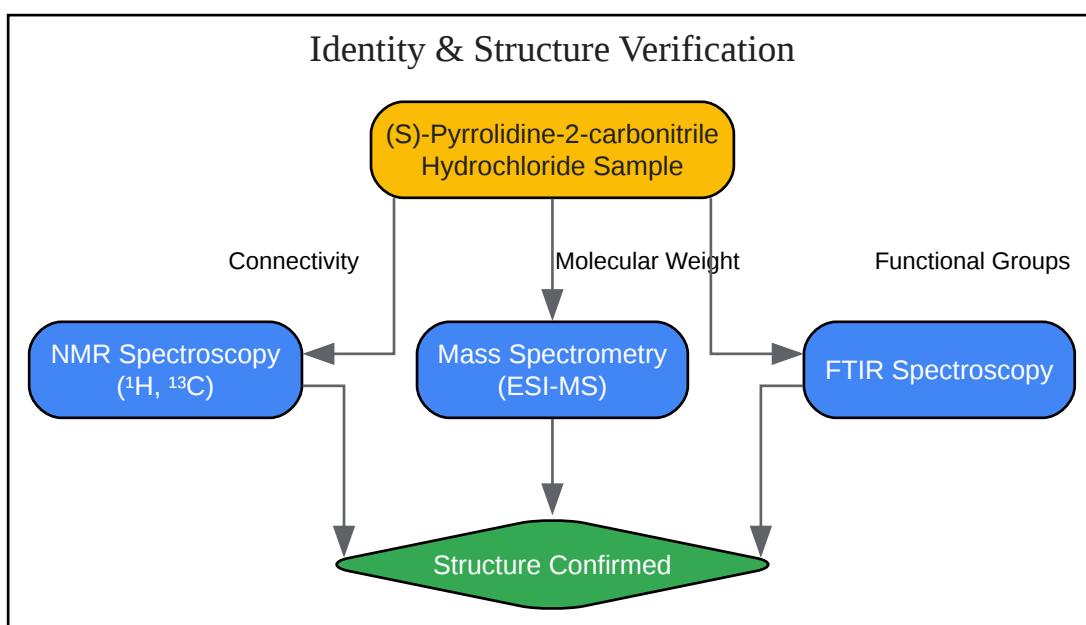
- Objective: To confirm the molecular weight of the parent cation.
- Methodology: Use Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique ideal for polar molecules like this salt.
- Sample Preparation: Prepare a dilute solution of the sample in a solvent like methanol or acetonitrile/water.
- Analysis: The mass spectrum should show a prominent peak for the parent cation [C₅H₈N₂ + H]⁺ at m/z ≈ 97.1, corresponding to the free base.
- Causality: ESI-MS provides a highly accurate mass measurement, confirming the elemental composition and molecular weight, which is a fundamental property.

3. Infrared (IR) Spectroscopy:

- Objective: To identify key functional groups.

- Methodology: Use an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer for rapid analysis of the solid powder.
- Analysis: Look for characteristic absorption bands:
- A weak to medium, sharp peak around 2240 cm^{-1} for the nitrile ($\text{C}\equiv\text{N}$) stretch.
- Broad absorption bands in the $2700\text{-}3000\text{ cm}^{-1}$ region corresponding to the N-H stretch of the secondary ammonium salt.
- C-H stretching vibrations just below 3000 cm^{-1} .
- Trustworthiness: Each of these techniques provides an orthogonal piece of data. Agreement across all three (NMR for connectivity, MS for mass, IR for functional groups) constitutes a self-validating system for structural confirmation.

Diagram: Structural Elucidation Workflow



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Caption: Workflow for unambiguous structural confirmation.

Chapter 2: Macroscopic and Thermal Properties

The physical state and thermal behavior of a compound are of paramount importance for its handling, storage, and use in chemical reactions.

Physical Appearance and Solubility

(S)-Pyrrolidine-2-carbonitrile hydrochloride is consistently described as a white to off-white crystalline powder.^{[5][6]} Its solubility is a direct consequence of its ionic nature as a hydrochloride salt.

Property	Observation	Implication for Researchers
Appearance	White to off-white crystalline solid	[5][6] The crystalline nature suggests a well-defined solid state, which is favorable for purification and handling. Any significant deviation in color may indicate impurities.
Solubility in Water	Soluble	[5][6] Facilitates use in aqueous reaction media and simplifies workup procedures involving aqueous extraction.
Solubility in Organic Solvents	Soluble in polar protic solvents (e.g., methanol) and polar aprotic solvents (e.g., DMSO). [6]	[6] Provides versatility in selecting reaction solvents. Solubility in methanol is useful for purification by recrystallization.

Thermal Properties: The Melting Point Dichotomy

A review of supplier and literature data reveals a significant discrepancy in the reported melting point of this compound.

Reported Melting Point	Possible Explanation
142-144 °C	[6] This value could correspond to a specific polymorph or be influenced by the presence of impurities or residual solvent.
215-220 °C	[5] A higher melting point often indicates a more stable crystalline lattice. This could represent a different, more stable polymorph.

Expertise & Insight: Such a wide variation in melting points for a pharmaceutical intermediate is a critical observation. It strongly suggests the possibility of polymorphism—the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. Polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. For drug development, an uncontrolled polymorphic form can lead to batch-to-batch inconsistency and affect the final API's performance. Therefore, characterizing the thermal behavior with a more sophisticated technique than a simple melting point apparatus is essential.

Experimental Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)

This protocol provides a definitive thermal profile and can identify polymorphic transitions.

- **Objective:** To accurately determine the melting point and detect any other thermal events like crystallization or polymorphic transitions.
- **Instrumentation:** Calibrated Differential Scanning Calorimeter.
- **Sample Preparation:** Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
- **Methodology:**
 - Equilibrate the sample at 25 °C.
 - Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature above the highest expected melting point (e.g., 250 °C).

- (Optional "Heat-Cool-Heat" cycle): Cool the sample back down to 25 °C and then reheat using the same ramp rate. This can help identify melt-recrystallization events and confirm the nature of thermal transitions.
- Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram. Additional endotherms or exotherms before the final melt would be indicative of polymorphic transitions or decomposition.
- Trustworthiness: DSC provides a quantitative and highly reproducible thermal profile. Calibrating the instrument with certified standards (e.g., Indium) ensures the accuracy of the temperature and enthalpy measurements, making the protocol self-validating.

Chapter 3: Analytical Characterization and Quality Control

For a chiral intermediate, quality control must rigorously assess both chemical purity (the absence of other compounds) and enantiomeric purity (the absence of the unwanted (R)-enantiomer).

Expertise & Insight: The presence of the (R)-enantiomer can lead to impurities in the final API that are difficult to remove and may have different pharmacological or toxicological profiles. Therefore, a validated chiral separation method is not optional; it is a regulatory and safety necessity.

Experimental Protocol: HPLC-Based Purity Assessment

This section outlines two distinct HPLC methods for comprehensive purity analysis.

1. Chemical Purity via Reversed-Phase HPLC (RP-HPLC):

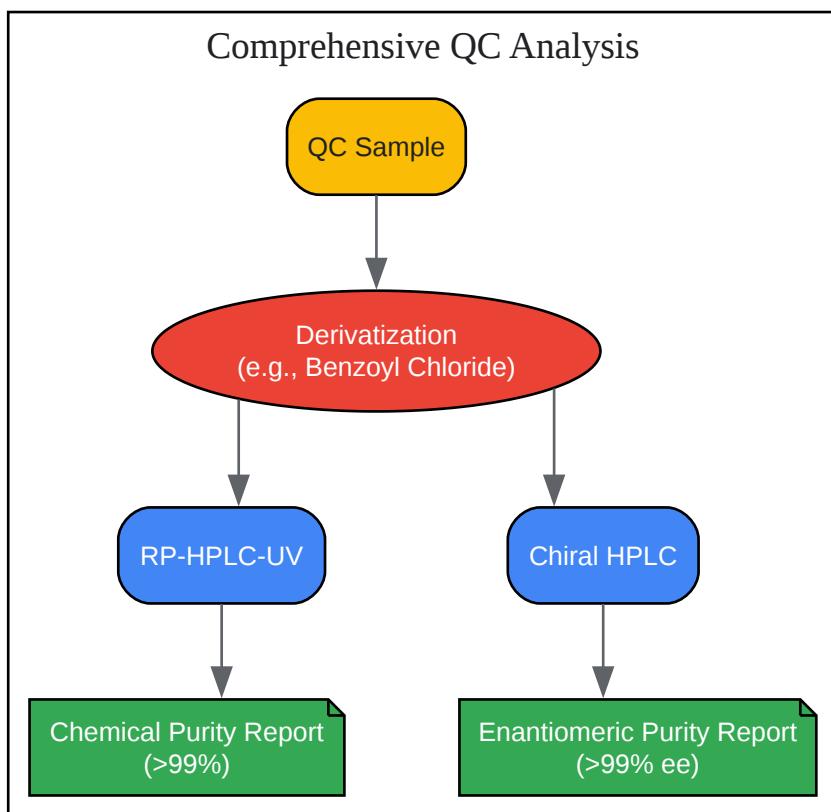
- Objective: To separate and quantify the main compound from any non-enantiomeric impurities.
- Challenge: The compound lacks a strong UV chromophore, making direct detection difficult. A patent for its detection suggests derivatization to introduce a chromophoric group.[8]
- Methodology (based on derivatization principle):

- Derivatization: React the sample with a UV-active agent like benzoyl chloride in an appropriate solvent (e.g., acetonitrile) to form a benzoylated derivative that absorbs strongly in the UV range.[8]
- Chromatographic System:
 - Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 μ m).
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[8]
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at a wavelength appropriate for the derivative (e.g., 230 nm for benzoyl).
- Analysis: Purity is calculated based on the relative area percentage of the main peak.

2. Enantiomeric Purity via Chiral HPLC:

- Objective: To separate the (S)- and (R)-enantiomers and determine the enantiomeric excess (% ee).
- Methodology:
 - Chromatographic System:
 - Column: A chiral stationary phase (CSP) is required. Common choices include polysaccharide-based columns (e.g., Chiralpak series).
 - Mobile Phase: Typically a non-polar mobile phase like hexane/isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
 - Flow Rate: 0.5 - 1.0 mL/min.
 - Detection: UV detector (if derivatized) or Refractive Index (RI) detector if underderivatized analysis is possible.
 - Analysis: The enantiomeric excess is calculated using the formula: % ee = $\frac{((\text{Area S} - \text{Area R}) / (\text{Area S} + \text{Area R})) \times 100}{}$. A purity of $\geq 99\%$ is often required.[5][6]

Diagram: Quality Control Workflow



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Caption: HPLC-based workflow for purity assessment.

Chapter 4: Safety, Handling, and Storage

The safe and effective use of any chemical requires strict adherence to established safety protocols and an understanding of its stability.

Hazard Profile

(S)-Pyrrolidine-2-carbonitrile hydrochloride is classified as a hazardous substance. All users must consult the Safety Data Sheet (SDS) before handling.

Hazard Classification (CLP)	Statement	Precautionary Action
Acute Toxicity 4	H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3]	Avoid ingestion, skin contact, and inhalation of dust. Wear appropriate PPE.
Skin Irritation 2	H315: Causes skin irritation.[3]	Wear protective gloves. Wash hands thoroughly after handling.
Eye Irritation 2	H319: Causes serious eye irritation.[3]	Wear safety glasses or goggles.
STOT SE 3	H335: May cause respiratory irritation.[3]	Handle in a well-ventilated area or a chemical fume hood.

Recommended Handling and Storage

The compound's reactivity and sensitivity necessitate specific handling and storage conditions to maintain its purity and ensure user safety.

- Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the solid or its solutions.[3]
- Engineering Controls: Use a chemical fume hood to avoid inhaling the fine powder.
- Storage Conditions: The compound is sensitive to air and moisture.[5] To ensure a shelf life of up to 2 years, it must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated place.[4][5][6] Many suppliers recommend refrigerated storage between 2-8°C.[4]
- Causality: Moisture can hydrolyze the nitrile group or lead to clumping of the powder, affecting accurate weighing and reactivity. The hydrochloride salt form, while more stable than the free base, still requires protection from atmospheric moisture to prevent degradation and maintain its free-flowing crystalline nature.

Conclusion

(S)-Pyrrolidine-2-carbonitrile hydrochloride is more than just a chemical intermediate; it is a precision tool for the construction of stereochemically complex pharmaceuticals. This guide has detailed its fundamental physicochemical properties, from its structural identity to its thermal behavior and analytical characterization. The significant variation in reported melting points underscores the critical need for rigorous thermal analysis, such as DSC, to control for potential polymorphism. Furthermore, the dual requirement of assessing both chemical and enantiomeric purity via robust HPLC methods is essential for any application in drug discovery and development. By understanding and applying the principles and protocols outlined herein, researchers and scientists can confidently and safely utilize this valuable chiral building block to advance the frontiers of medicine.

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- To cite this document: BenchChem. [(S)-Pyrrolidine-2-carbonitrile hydrochloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1387611#s-pyrrolidine-2-carbonitrile-hydrochloride-physical-properties>]

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